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molecular formula C10H10N2O3 B1374860 Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate CAS No. 932702-23-3

Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate

Cat. No. B1374860
M. Wt: 206.2 g/mol
InChI Key: ABHHOWURTXVLBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08106066B2

Procedure details

Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate (12.7 mmol), iron (53.6 mmol), and ammonium chloride (56.1 mmol) were combined and diluted with ethanol (150 mL) and water (20 mL). The resulting suspension was heated at reflux, with vigorous stirring, for 2 h. The reaction mixture was filtered through Celite, diluted with brine (200 mL), and the resulting solution was extracted with ethyl acetate (200 mL). The organic layer was washed with of brine (3×200 mL), dried (magnesium sulfate), and concentrated. The residue was purified by chromatography (20/1 petroleum ether/ethyl acetate) to provide ethyl 6-aminobenzo[d]isoxazole-3-carboxylate 49.6% yield as a orange solid
Quantity
12.7 mmol
Type
reactant
Reaction Step One
Quantity
56.1 mmol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
53.6 mmol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:17]=[CH:16][C:7]2[C:8]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[N:9][O:10][C:6]=2[CH:5]=1)([O-])=O.[Cl-].[NH4+]>C(O)C.O.[Fe]>[NH2:1][C:4]1[CH:17]=[CH:16][C:7]2[C:8]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[N:9][O:10][C:6]=2[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
12.7 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(C(=NO2)C(=O)OCC)C=C1
Step Two
Name
Quantity
56.1 mmol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
53.6 mmol
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux, with vigorous stirring, for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
ADDITION
Type
ADDITION
Details
diluted with brine (200 mL)
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted with ethyl acetate (200 mL)
WASH
Type
WASH
Details
The organic layer was washed with of brine (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (20/1 petroleum ether/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC2=C(C(=NO2)C(=O)OCC)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 49.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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